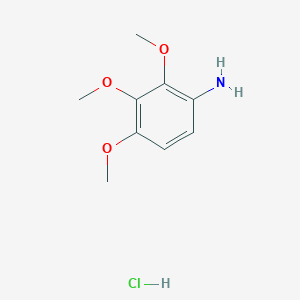![molecular formula C10H19N3O2 B6144736 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide CAS No. 1179756-46-7](/img/structure/B6144736.png)
2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial in the synthesis of biologically active piperidines .科学研究应用
2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide has a wide range of applications in scientific research. It has been used to study the effects of drugs on the central nervous system, as well as to investigate the effects of various compounds on cell signaling pathways. In addition, this compound has been used to study the effects of drugs on the cardiovascular system, as well as to investigate the effects of various compounds on enzyme activity.
作用机制
Target of Action
The primary target of 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide is the soluble epoxide hydrolase (sEH) . sEH is a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
This compound acts as a potent inhibitor of sEH . By inhibiting sEH, this compound stabilizes endogenous EETs, preventing their metabolism into less biologically active dihydroxyeicosatrienoic acids .
Biochemical Pathways
The inhibition of sEH leads to an increase in the levels of EETs. EETs are involved in various biochemical pathways where they act as anti-inflammatory mediators . Therefore, the action of this compound can indirectly influence these pathways, leading to potential anti-inflammatory effects .
Pharmacokinetics
It’s worth noting that many potent seh inhibitors (sehi) developed contain highly lipophilic substituents limiting their availability .
Result of Action
The inhibition of sEH by this compound leads to the stabilization of EETs. This results in potential anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators .
实验室实验的优点和局限性
The use of 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide in lab experiments offers several advantages. It is a small molecule, which makes it easy to handle and manipulate. In addition, it is relatively inexpensive and can be synthesized in a variety of ways. However, there are some limitations to its use in lab experiments. For example, it is a relatively potent compound and can cause side effects if used in high doses.
未来方向
The potential future directions for 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide are numerous. It could be used to further study the effects of drugs on the central nervous system, as well as to investigate the effects of various compounds on cell signaling pathways. In addition, this compound could be used to investigate the effects of drugs on the cardiovascular system, as well as to investigate the effects of various compounds on enzyme activity. Finally, it could be used to further study the effects of drugs on neurotransmitter activity, as well as to investigate the effects of various compounds on neuronal excitability, synaptic plasticity, and long-term potentiation.
合成方法
2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide can be synthesized in several ways. One method involves the reaction of p-nitrophenylacetic acid with 4-aminopiperidine in the presence of acetic anhydride. This reaction yields this compound as the main product. Other methods of synthesis involve the reaction of 4-aminopiperidine with substituted acetic acids, such as methyl acetic acid, ethyl acetic acid, or isopropyl acetic acid. These reactions yield this compound as the main product.
属性
IUPAC Name |
2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c11-4-1-10(15)13-5-2-8(3-6-13)7-9(12)14/h8H,1-7,11H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUXRYCBQLUMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)N)C(=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)


![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)



